molecular formula C13H10Cl2N2O B2466592 (E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile CAS No. 325804-62-4

(E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile

Cat. No. B2466592
CAS RN: 325804-62-4
M. Wt: 281.14
InChI Key: NFOSXPJVFNPGCV-REZTVBANSA-N
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Description

(E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of cyclopentenone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

(E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of the compound (E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile, also known as IFLab1_003476, are currently unknown

Result of Action

The molecular and cellular effects of IFLab1_003476’s action are currently unknown . These effects are typically determined through a variety of assays and tests that measure changes in cellular processes, gene expression, and protein activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile in lab experiments is its ability to activate the Nrf2/ARE pathway. This pathway is involved in the regulation of various cellular processes, making it a valuable target for scientific research. Additionally, the compound has been extensively studied, making it a reliable candidate for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dosing and safety precautions must be taken to ensure the safety of researchers and experimental subjects.

Future Directions

There are several future directions for research involving (E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to investigate the compound's potential role in the regulation of autophagy, a cellular process involved in the removal of damaged organelles and proteins. Finally, the compound's potential as a chemopreventive agent could be investigated further, as it has been shown to exhibit anti-cancer properties in various studies.
Conclusion:
In conclusion, this compound is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties, and has potential therapeutic applications in the treatment of neurodegenerative diseases. The compound's ability to activate the Nrf2/ARE pathway makes it a valuable target for scientific research, although care must be taken to ensure its safety in lab experiments. Future research directions include investigating its potential therapeutic applications, its role in the regulation of autophagy, and its potential as a chemopreventive agent.

Synthesis Methods

The synthesis of (E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with cyclopentanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an amine such as ethylenediamine to yield the final product. The synthesis of this compound has been optimized to improve yields and purity, making it a viable candidate for scientific research applications.

properties

IUPAC Name

2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]cyclopentene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-9(13(18)11(15)5-10)7-17-12-3-1-2-8(12)6-16/h4-5,7,18H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOSXPJVFNPGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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